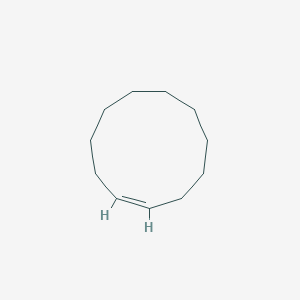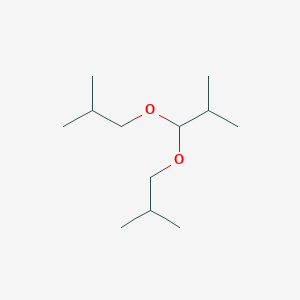
2-Methyl-1,1-bis(2-methylpropoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-bis(2-methylpropoxy)propane, also known as neopentyl glycol dimethyl ether (NPGDME), is a colorless liquid that is commonly used as a solvent in various chemical reactions. It has a molecular formula of C11H24O2 and a molecular weight of 188.31 g/mol.
Wirkmechanismus
The mechanism of action of NPGDME is not well understood. However, it is believed to act as a polar aprotic solvent, which can stabilize intermediate species in chemical reactions. NPGDME also has a low dielectric constant, which allows it to solubilize nonpolar compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of NPGDME. However, studies have shown that it has low acute toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
NPGDME has several advantages as a solvent in lab experiments. It has a high boiling point, low viscosity, and low toxicity, which make it a suitable solvent for high-temperature reactions. Additionally, its low dielectric constant allows it to solubilize nonpolar compounds. However, NPGDME is not compatible with some materials, such as certain plastics and elastomers, and it can react with some chemicals, such as strong acids and bases.
Zukünftige Richtungen
There are several future directions for research on NPGDME. One area of interest is the development of new synthetic routes for NPGDME that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the biochemical and physiological effects of NPGDME, as well as its potential use in biomedical applications. Finally, there is a need for the development of new solvents that have similar properties to NPGDME but are more compatible with a wider range of materials.
Synthesemethoden
NPGDME can be synthesized by the reaction of 2-Methyl-1,1-bis(2-methylpropoxy)propane glycol (NPG) with dimethyl sulfate (DMS) in the presence of a base catalyst such as potassium carbonate. The reaction takes place at a temperature of around 90°C for several hours, and the resulting product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
NPGDME has various scientific research applications, including as a solvent in the synthesis of polymers, resins, and coatings. It is also used as a reaction medium in organic chemistry reactions, such as nucleophilic substitution and esterification reactions. Additionally, NPGDME is used as a solvent for proteins and peptides in mass spectrometry analysis.
Eigenschaften
CAS-Nummer |
13262-24-3 |
|---|---|
Produktname |
2-Methyl-1,1-bis(2-methylpropoxy)propane |
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
2-methyl-1,1-bis(2-methylpropoxy)propane |
InChI |
InChI=1S/C12H26O2/c1-9(2)7-13-12(11(5)6)14-8-10(3)4/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
PYLBPIIOEGWQSX-UHFFFAOYSA-N |
SMILES |
CC(C)COC(C(C)C)OCC(C)C |
Kanonische SMILES |
CC(C)COC(C(C)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



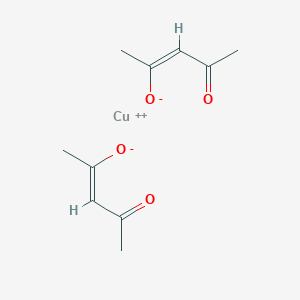
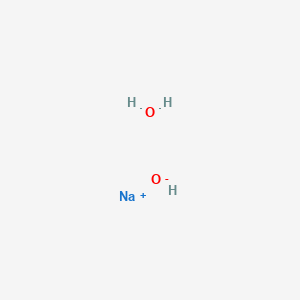
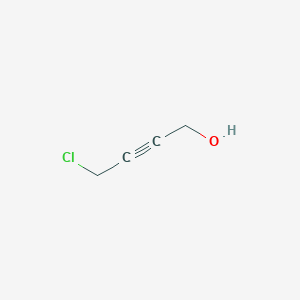
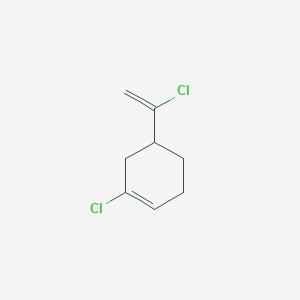
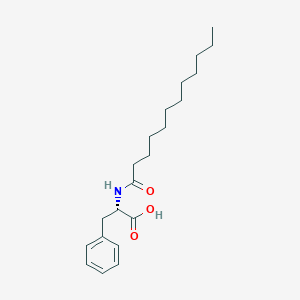
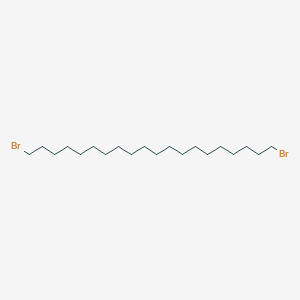


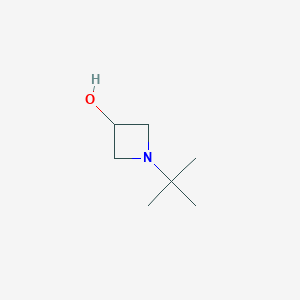

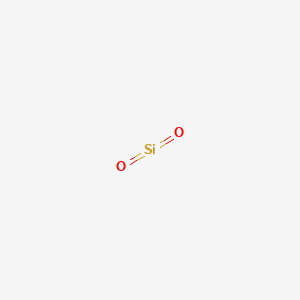
![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

